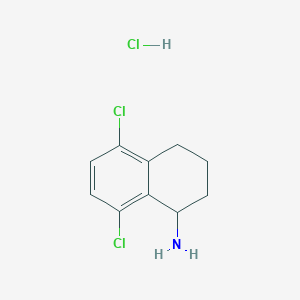

5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride is a chlorinated derivative of tetrahydronaphthalene. It is closely related to various tetrahydronaphthalene derivatives that have been synthesized and studied for their potential biological activities and chemical properties. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the synthesis and properties of similar compounds.

Synthesis Analysis

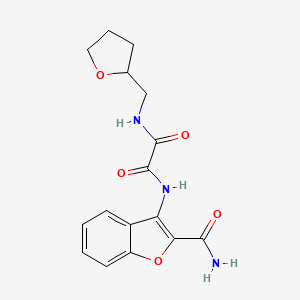

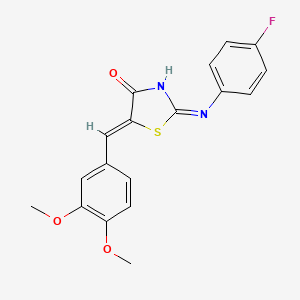

The synthesis of related tetrahydronaphthalene derivatives involves multi-step reactions with various reagents and catalysts. For instance, the one-pot reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with mercaptoacetic acid and arenealdehydes leads to the formation of 1,3-thiazolidin-4-ones and 1,4-benzothiazepin-2-ones depending on the electron-donating or withdrawing nature of the arenealdehydes . Another synthesis approach involves photooxygenation followed by a tandem SN2' reaction to produce chlorinated derivatives of tetrahydronaphthalene . These methods highlight the versatility of tetrahydronaphthalene as a precursor for various chemical transformations.

Molecular Structure Analysis

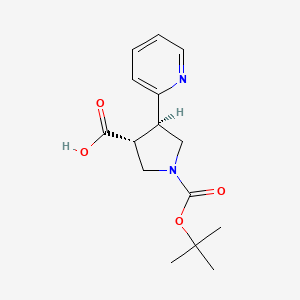

The molecular structure of tetrahydronaphthalene derivatives is characterized using techniques such as GC-MS, NMR, and X-ray diffraction studies. The atropisomerism phenomenon, a type of stereoisomerism, has been observed in several synthesized compounds, indicating the presence of chiral axes and the potential for enantiomeric forms . The molecular structure is crucial for the biological activity of these compounds, as seen in the synthesis of a beta-amyloid aggregation inhibitor, where the stereochemistry plays a significant role in the compound's efficacy .

Chemical Reactions Analysis

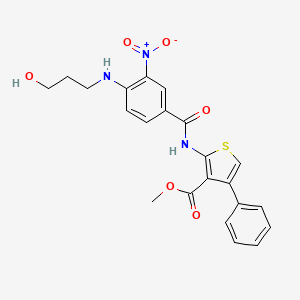

Tetrahydronaphthalene derivatives undergo various chemical reactions, including cyclization, hydroboration-amination, and reactions with phosphorous pentasulfide or phosphorous oxychloride to produce a wide range of functionalized compounds . These reactions are often regio- and stereocontrolled, which is essential for the synthesis of compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydronaphthalene derivatives are influenced by their molecular structure and the substituents present on the naphthalene ring. For example, the introduction of chloro groups and other substituents can significantly alter the compound's reactivity, solubility, and potential biological activity. The antioxidant activity of some derivatives has been found to exceed that of ascorbic acid, and certain compounds have shown promising tumor inhibitory activity against liver cancer cells .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- Development of Stereoselective Synthesis Processes : A study detailed a multikilogram-scale, stereoselective process for synthesizing (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, demonstrating its utility in producing high-purity compounds for research and therapeutic use (Han et al., 2007).

- Synthesis of Enamides from Ketones : Research on the synthesis of enamides from ketones includes the preparation of N-(3,4-dihydronaphthalene-1-yl)acetamide, showcasing the chemical's versatility in creating enantiometrically pure amines and chiral amines, which are significant in pharmaceutical synthesis (Zhao et al., 2011).

Bioactivity and Pharmacological Potential

- Tumor Inhibitory and Antioxidant Activity : A study on 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives highlighted their promising tumor inhibitory activity against liver cancer cells and superior antioxidant activity, suggesting potential therapeutic applications in cancer treatment (Hamdy et al., 2013).

Novel Compound Synthesis

- Derivatives as Precursors for Therapeutic Agents : Research into thiazolidinones and benzothiazepinones derived from 5,6,7,8-tetrahydronaphthalen-1-amine explored their synthesis and atropisomeric relationships, providing a foundation for developing new therapeutic agents with specific bioactivities (Drawanz et al., 2017).

Propiedades

IUPAC Name |

5,8-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N.ClH/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13;/h4-5,9H,1-3,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDMCIHGYKTEMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C=CC(=C2C1)Cl)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide](/img/structure/B2517861.png)

![1-[(3S,4R)-3-Amino-4-(2-fluorophenyl)pyrrolidin-1-yl]-2-(2-tert-butyltetrazol-5-yl)ethanone;hydrochloride](/img/structure/B2517863.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide](/img/structure/B2517878.png)

![N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2517880.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2517881.png)

![N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517882.png)